molecular formula C7H5N3O3 B6260588 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1378788-26-1

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B6260588
CAS No.: 1378788-26-1
M. Wt: 179.1
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) as a reagent, which facilitates the formation of the pyrazolo[1,5-a]pyrimidine core . Another method includes the oxidation of intermediate compounds using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in THF at 40°C for 5-7 hours.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific structural configuration, which allows for a wide range of functionalization and applications. Its ability to act as an enzyme inhibitor and its potential therapeutic effects make it a valuable compound in medicinal chemistry .

Properties

CAS No.

1378788-26-1

Molecular Formula

C7H5N3O3

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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